Tenofovir Alafenamide

Beschreibung

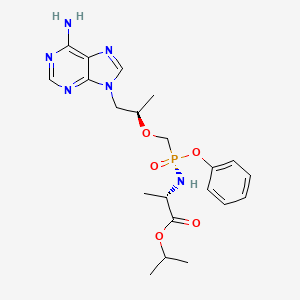

Structure

2D Structure

Eigenschaften

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N6O5P/c1-14(2)31-21(28)16(4)26-33(29,32-17-8-6-5-7-9-17)13-30-15(3)10-27-12-25-18-19(22)23-11-24-20(18)27/h5-9,11-12,14-16H,10,13H2,1-4H3,(H,26,29)(H2,22,23,24)/t15-,16+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEKQSIMHVQZJK-CAQYMETFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@@](=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N6O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958941 | |

| Record name | Tenofovir alafenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379270-37-8, 383365-04-6 | |

| Record name | Tenofovir alafenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379270-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenofovir Alafenamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0379270378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GS-7339 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0383365046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenofovir alafenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tenofovir alafenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENOFOVIR ALAFENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EL9943AG5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

104-107 ºC | |

| Record name | Tenofovir alafenamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Antiviral Action and Intracellular Pharmacodynamics

Prodrug Activation and Conversion to Tenofovir (B777)

Tenofovir alafenamide is a phosphonamidate prodrug of tenofovir, designed to enhance its cell permeability and target its delivery. cancer.goveuropa.eu This strategic chemical modification allows for greater plasma stability and more efficient uptake into target cells compared to its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF). nih.govresearchgate.netnih.gov

Cellular Uptake Mechanisms: Passive Diffusion and Transporters (OATP1B1, OATP1B3)

The journey of TAF into target cells, primarily hepatocytes for HBV and lymphocytes for HIV, is a multi-faceted process. cancer.govnih.govnih.gov Its lipophilic nature facilitates entry via passive diffusion across the cell membrane. cancer.goveuropa.euaskgileadmedical.com However, its uptake is significantly augmented by the action of specific hepatic transporters, namely the organic anion-transporting polypeptides OATP1B1 and OATP1B3. cancer.goveuropa.eunih.govaskgileadmedical.comdovepress.com Studies using transfected cell lines have confirmed that these transporters play a crucial role in the efficient delivery of TAF into hepatocytes. nih.govnih.govresearchgate.net This dual mechanism of uptake ensures high intracellular concentrations of the prodrug, a key factor in its enhanced efficacy. cancer.goveuropa.euaskgileadmedical.comeuropa.eutmda.go.tz

Intracellular Hydrolysis by Carboxylesterase 1 and Cathepsin A

Once inside the target cell, TAF undergoes a critical hydrolysis step to release tenofovir. researchgate.netnih.govnih.gov This conversion is primarily catalyzed by two key intracellular enzymes: carboxylesterase 1 (CES1) and cathepsin A (CatA). researchgate.netnih.govasm.org In hepatocytes, the primary site of action against HBV, CES1 is the predominant enzyme responsible for hydrolyzing TAF. nih.govnih.gov Conversely, in lymphocytes and macrophages, the main targets of HIV, cathepsin A plays the major role in this activation step. nih.govnih.gov Research has shown that both enzymes can catalyze TAF hydrolysis in a pH-dependent manner, with cathepsin A exhibiting significantly higher activity at its physiological acidic pH within lysosomes. researchgate.netnih.gov Some studies suggest that cathepsin A may play a more significant role in the hepatic activation of TAF than previously thought. researchgate.netnih.gov

Formation of Active Metabolite: Tenofovir Diphosphate (B83284) (TFV-DP)

Following the initial hydrolysis to tenofovir, the molecule undergoes two successive phosphorylation steps, catalyzed by cellular kinases, to form the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP). cancer.goveuropa.euaccp.comaidsmap.comresearchgate.net This process involves the conversion of tenofovir to tenofovir monophosphate and subsequently to tenofovir diphosphate. aidsmap.comresearchgate.net The efficient intracellular conversion of TAF results in significantly higher concentrations of TFV-DP within target cells compared to those achieved with TDF, despite lower plasma concentrations of tenofovir. nih.govnih.govnih.govaccp.com These high and persistent intracellular levels of TFV-DP are a hallmark of TAF's pharmacodynamic profile. nih.govnih.gov

Inhibition of Viral Reverse Transcriptase and Polymerase

The antiviral activity of TAF is ultimately executed by its active metabolite, TFV-DP. europa.eunih.gov TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) 5'-triphosphate, for viral reverse transcriptase in HIV and viral polymerase in HBV. cancer.govnih.govnih.gov

Chain Termination of Nascent Viral DNA

By mimicking the natural building blocks of DNA, TFV-DP gets incorporated into the growing viral DNA chain during the replication process. cancer.goveuropa.euaccp.com However, because TFV-DP lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, its incorporation leads to the immediate termination of the elongating DNA chain. cancer.goveuropa.euaskgileadmedical.comeuropa.eutmda.go.tzaccp.com This abrupt halt in DNA synthesis is the core mechanism by which TAF exerts its antiviral effect.

Impact on Viral Replication

The premature termination of viral DNA synthesis effectively disrupts the replication cycle of both HIV and HBV. cancer.goveuropa.eunih.gov This inhibition of viral replication leads to a reduction in viral load, a key therapeutic goal in the management of these chronic infections. aidsmap.com In vitro studies have demonstrated the potent antiviral activity of TAF against various HIV-1 subtypes and HIV-2, as well as against all genotypes of HBV. europa.eunih.govmedchemexpress.com The enhanced intracellular accumulation of TFV-DP with TAF suggests it may retain activity against some viral strains that have developed resistance to TDF. asm.orgasm.org

Comparative Intracellular Pharmacokinetics and Pharmacodynamics with Tenofovir Disoproxil Fumarate (TDF)

This compound (TAF) is a novel prodrug of tenofovir, developed to improve upon the pharmacokinetic profile of the first-generation prodrug, tenofovir disoproxil fumarate (TDF). The primary distinction between TAF and TDF lies in their plasma stability and the efficiency with which they deliver the active metabolite, tenofovir diphosphate (TFV-DP), to target cells such as peripheral blood mononuclear cells (PBMCs) and hepatocytes. nih.goveuropa.euresearchgate.net TAF's design allows for high intracellular concentrations of the active drug while significantly reducing systemic plasma exposure to tenofovir, which is linked to off-target toxicities. juniperpublishers.comepistemonikos.orgnatap.org

TAF demonstrates significantly greater plasma stability compared to TDF. dovepress.comasm.org While TDF is rapidly hydrolyzed to tenofovir in the plasma, TAF is more stable and is primarily metabolized intracellularly by cathepsin A in PBMCs and by carboxylesterase 1 in hepatocytes to form tenofovir. europa.euresearchgate.net This intracellular conversion is far more efficient at loading target cells with tenofovir, which is then phosphorylated to the active antiviral agent, tenofovir diphosphate (TFV-DP). europa.euasm.org

This enhanced delivery mechanism results in substantially higher concentrations of TFV-DP within target cells. nih.govasm.org Clinical studies have consistently shown that TAF administration leads to a several-fold increase in intracellular TFV-DP levels in PBMCs compared to standard doses of TDF. nih.govnatap.orgnih.gov One study observed a 2.41-fold increase in cell-associated TFV-DP in patients who switched from a TDF-containing regimen to a TAF-containing one. nih.govnebraska.edu Other analyses have reported even higher accumulation, with some studies noting that TFV-DP levels in PBMCs are 4- to 7-fold higher with TAF than with TDF. nih.govnatap.orgnatap.org In primary human hepatocytes, TAF resulted in TFV-DP levels that were approximately 5-fold higher than those achieved with TDF. asm.org This efficient intracellular loading allows for potent antiviral activity at a much lower administered dose. epistemonikos.orgdovepress.com

Table 1: Comparative Intracellular and Plasma Pharmacokinetics of TAF vs. TDF

| Parameter | This compound (TAF) | Tenofovir Disoproxil Fumarate (TDF) | Fold Difference (TAF vs. TDF) | Source(s) |

|---|---|---|---|---|

| Intracellular TFV-DP (PBMCs) | Higher Concentration | Lower Concentration | 2.4 to 7-fold higher with TAF | nih.govnih.govnebraska.edunatap.org |

| Plasma Tenofovir (TFV) Exposure | ~90% Lower | Higher | ~90% reduction with TAF | nih.govjuniperpublishers.comnih.govreliasmedia.com |

| Intracellular TFV-DP (Hepatocytes) | Higher Concentration | Lower Concentration | ~5-fold higher with TAF | asm.org |

A key advantage of TAF's design is the significant reduction in circulating plasma tenofovir levels. juniperpublishers.comepistemonikos.org Because TAF is more stable in plasma and targets intracellular delivery, the systemic exposure to tenofovir is drastically lower than with TDF. researchgate.netasm.org Multiple clinical and pharmacokinetic studies have quantified this difference, consistently reporting that plasma tenofovir concentrations are approximately 90-91% lower in patients receiving TAF compared to those receiving an equipotent dose of TDF. nih.govjuniperpublishers.comnih.govreliasmedia.com

In one crossover study, patients switching from TDF to TAF experienced a 90% decrease in plasma tenofovir concentrations, with geometric mean concentrations dropping from 99.98 ng/mL to 10.2 ng/mL. nih.govnebraska.edu This reduction in systemic tenofovir is the primary reason for TAF's improved renal and bone safety profile, as high plasma concentrations of tenofovir have been associated with off-target effects on these tissues. natap.orghiv.gov

The distinct pharmacokinetic profile of TAF, characterized by higher intracellular TFV-DP levels and lower plasma tenofovir, has important implications for its use in treating HIV and Hepatitis B. nih.govjuniperpublishers.com

Antiviral Efficacy: Despite the significantly lower dosage and reduced systemic drug exposure, TAF-based regimens have demonstrated non-inferior antiviral efficacy compared to TDF-based regimens in numerous large-scale clinical trials for both treatment-naive and virologically suppressed patients. nih.govnih.govnih.gov The high intracellular concentrations of the active TFV-DP ensure potent viral suppression that is comparable to that achieved with TDF. asm.orghiv.gov Meta-analyses of multiple studies confirm that viral suppression rates at 48 weeks are similar between TAF and TDF treatment groups. nih.govnih.gov

Resistance Barrier: The higher intracellular concentrations of TFV-DP achieved with TAF are thought to contribute to a higher barrier to the development of viral resistance. hiv.gov Higher levels of the active drug can more effectively suppress viral replication, including that of viral strains with reduced susceptibility to the drug. asm.org In vitro viral breakthrough experiments, which mimic clinically relevant drug concentrations, showed that TAF was able to inhibit the breakthrough of most HIV-1 mutants containing thymidine (B127349) analog-associated mutations (TAMs), whereas TDF did not. asm.org While both TAF and TDF are considered to have a high barrier to resistance, the enhanced intracellular loading by TAF provides a potential advantage against certain resistant strains. asm.orgbrieflands.com

Pharmacokinetics and Biotransformation Research

Absorption and Bioavailability

Tenofovir (B777) alafenamide is formulated for oral administration. As a prodrug, it is designed to enhance the intestinal absorption of tenofovir. nih.gov The oral bioavailability of tenofovir when administered as TAF is estimated to be around 40%. nih.gov Following oral administration, TAF is rapidly absorbed, with maximum plasma concentrations typically reached between 0.25 and 0.75 hours after dosing. researchgate.net

The absorption of TAF is influenced by food. Administration with a high-fat, high-calorie meal has been shown to increase the area under the curve (AUC) of TAF by approximately 50-60%, although the maximum concentration (Cmax) may be slightly lower and the time to reach Cmax (Tmax) is delayed. nih.govdovepress.com

| Parameter | Fasting State | Fed State (High-Fat Meal) |

|---|---|---|

| Tmax (hours) | 0.33 | 1.00 |

| Cmax (ng/mL) | 218.74 | 173.37 |

| AUC0-t (h·ng/mL) | 132.10 | 211.84 |

Distribution and Tissue Selectivity

A key feature of tenofovir alafenamide is its targeted distribution, which leads to higher concentrations of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), in target cells compared to plasma. nih.govnih.gov

TAF's distribution is largely restricted to cells with high expression of specific enzymes, namely carboxylesterase 1 (CES1) and cathepsin A (CatA). nih.gov This enzymatic activity is prominent in hepatocytes and lymphocytes, which are the primary target cells for the treatment of Hepatitis B virus (HBV) and Human Immunodeficiency Virus (HIV), respectively. nih.govresearchgate.net This selective uptake and intracellular conversion result in significantly higher intracellular concentrations of TFV-DP in these target cells. nih.govnih.govnatap.org For instance, studies have shown that TFV-DP levels in peripheral blood mononuclear cells (PBMCs) are about 7-fold higher with TAF compared to TDF, and in lymph nodes, they are about 6-fold higher. natap.org This efficient delivery to target tissues allows for a lower oral dose compared to TDF while achieving potent antiviral activity. nih.gov In addition to passive diffusion, the uptake of TAF into hepatocytes is facilitated by organic anion-transporting polypeptides 1B1 and 1B3 (OATP1B1 and OATP1B3). nih.govnih.gov

In human plasma, this compound is approximately 80% bound to plasma proteins. nih.govoup.com In contrast, its metabolite, tenofovir, has very low plasma protein binding, at less than 0.7%. nih.govoup.com The high protein binding of TAF contributes to its stability in the plasma, allowing for efficient delivery to target cells before significant conversion to tenofovir in the systemic circulation.

| Compound | Plasma Protein Binding (%) |

|---|---|

| This compound (TAF) | ~80% |

| Tenofovir (TFV) | <0.7% |

Metabolism and Activation Pathways

This compound is a prodrug that requires intracellular metabolic activation to exert its antiviral effect. nih.gov This activation process is a multi-step enzymatic cascade. The initial and rate-limiting step is the hydrolysis of the ester bond in TAF. nih.govnih.gov

The intracellular hydrolysis of TAF is primarily catalyzed by two key enzymes: carboxylesterase 1 (CES1) and cathepsin A (CatA). researchgate.netasm.org CES1 is highly expressed in the liver and is considered the major contributor to the hepatic hydrolysis of many ester-containing drugs, including TAF. nih.govnih.govasm.org CatA, a lysosomal serine protease, plays a pivotal role in the intracellular metabolism of TAF in lymphocytes and other HIV target cells. nih.govasm.orgasm.org Some research suggests that CatA may also play a more significant role in the hepatic activation of TAF than previously thought. nih.govnih.gov This initial hydrolysis yields a tenofovir-alanine conjugate. nih.govresearchgate.net Subsequently, this intermediate is converted to tenofovir, which is then phosphorylated by cellular kinases to the active antiviral agent, tenofovir diphosphate (TFV-DP). nih.govresearchgate.net

Elimination and Excretion Pathways

The elimination of this compound is predominantly through intracellular metabolism. nih.govdovepress.com A very small fraction of the administered dose, less than 1%, is excreted unchanged in the urine. nih.govdovepress.comasm.org Approximately 30% of the intact TAF dose is excreted in the feces. nih.govdovepress.com

The major metabolite, tenofovir, which is formed intracellularly and slowly released into the circulation, is primarily eliminated by the kidneys. nih.govoup.comclinpgx.org This renal excretion occurs through a combination of glomerular filtration and active tubular secretion. nih.govdovepress.comclinpgx.org The transporters involved in the active tubular secretion of tenofovir include the organic anion transporters OAT1 and OAT3, and the multidrug resistance-associated proteins MRP2 and MRP4. nih.govclinpgx.org Due to the efficient intracellular delivery and lower circulating plasma concentrations of tenofovir with TAF administration, the renal exposure to tenofovir is significantly lower compared to that with TDF. nih.govnih.gov

Pharmacokinetic Variability and Influencing Factors

The pharmacokinetic profile of this compound (TAF) can exhibit significant variability among individuals. This variability is influenced by a range of factors including genetic makeup, dietary intake, and the physiological state of the patient, such as renal function. Understanding these factors is crucial for comprehending the disposition of the drug in the body.

Genetic Polymorphisms

Genetic differences in enzymes and drug transporters play a critical role in the metabolism and disposition of this compound, potentially leading to variations in drug exposure and response. dovepress.comnih.gov The biotransformation of TAF involves several key proteins, including carboxylesterase 1 (CES1) and cathepsin A (CatA) for its hydrolysis, as well as transporters like P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and organic anion transporting polypeptides (OATP1B1 and OATP1B3) for its uptake and efflux. dovepress.comfrontiersin.org

Research in a Chinese population has identified specific single nucleotide polymorphisms (SNPs) that are independently associated with TAF's pharmacokinetic parameters. nih.govresearchgate.net

SLCO1B3 (OATP1B3): The rs7311358 polymorphism in the SLCO1B3 gene, which encodes the OATP1B3 transporter, has been linked to TAF exposure. Individuals with the AA genotype showed significantly higher area under the concentration-time curve (AUC) for TAF—approximately 1.15 times higher—than those carrying a G allele. nih.govresearchgate.nettandfonline.com

ABCC2 (MRP2): The rs3740066 variant in the ABCC2 gene, which codes for the multidrug resistance-associated protein 2 (MRP2), was found to be a predictor for the half-life (t1/2) of tenofovir (TFV), the active metabolite of TAF. nih.govresearchgate.net The TT genotype group had a half-life that was 1.23 times longer than that of the CC genotype group. nih.govtandfonline.com

ABCB1 (P-gp) and ABCC4 (MRP4): While not reaching statistical significance in multiple linear regression analysis, trends were observed for other polymorphisms. A trend toward a higher TAF AUC was noted for the T allele in rs2032582 of the ABCB1 gene, and a shorter tenofovir half-life was associated with the CC variant of rs3742106 in the ABCC4 gene. nih.govtandfonline.com

These findings underscore the connection between genetic factors and the pharmacokinetics of TAF, suggesting that genetic variants can alter drug exposure and elimination. nih.govresearchgate.net

| Gene (Protein) | Polymorphism | Genotype | Observed Pharmacokinetic Effect |

|---|---|---|---|

| SLCO1B3 (OATP1B3) | rs7311358 | AA | 1.15-fold higher TAF AUC₀-t compared to G allele carriers nih.govresearchgate.net |

| ABCC2 (MRP2) | rs3740066 | TT | 1.23-fold longer tenofovir t₁/₂ compared to CC genotype nih.govresearchgate.net |

| ABCB1 (P-gp) | rs2032582 | T allele | Trend of higher TAF AUC (not statistically significant) nih.gov |

| ABCC4 (MRP4) | rs3742106 | CC variant | Trend of shorter tenofovir t₁/₂ (not statistically significant) nih.gov |

Dietary Intake

The administration of this compound with food, particularly a high-fat meal, significantly alters its pharmacokinetics. nih.gov Taking TAF with food leads to increased systemic exposure of the compound.

In one study, administering a single dose of TAF with a high-fat, high-calorie (HFHC) Chinese diet (800–1000 calories) resulted in a 60.4% increase in the AUC from time zero to the last measurable concentration (AUC0-t) compared to administration under fasting conditions. nih.gov Another report noted a 65% increase in TAF exposure when taken with a high-fat meal. amazonaws.com

| Condition | Pharmacokinetic Parameter | This compound (TAF) | Tenofovir (TFV) |

|---|---|---|---|

| Fasting | Cmax (ng/mL) | 218.74 nih.gov | - |

| AUC₀-t (h·ng/mL) | 132.10 nih.gov | - | |

| Tmax (h) | 0.33 nih.gov | - | |

| High-Fat, High-Calorie Meal | Cmax (ng/mL) | 173.37 (20.7% decrease) nih.gov | - |

| AUC₀-t (h·ng/mL) | 211.84 (60.4% increase) nih.gov | 31.2% increase compared to fasted nih.gov | |

| Tmax (h) | 1.00 (delayed) nih.gov | Delayed nih.gov |

Renal Impairment

The pharmacokinetics of this compound and its metabolite, tenofovir, are altered in individuals with severe renal impairment. nih.govnih.govasm.org Studies evaluating single-dose TAF in subjects with severe renal impairment (estimated glomerular filtration rate [eGFR] of 15-29 mL/min) compared to healthy controls (eGFR ≥90 mL/min) have shown increased exposure to both TAF and tenofovir. nih.govhivclinic.ca

In subjects with severe renal impairment, TAF exposures were moderately higher. hivclinic.ca The Cmax and the area under the concentration-time curve extrapolated to infinite time (AUCinf) for TAF were 79% and 92% higher, respectively, compared to controls. nih.gov This increase is thought to be primarily due to higher absorption. nih.gov

As expected, the impact on tenofovir exposure was more pronounced, given that tenofovir is eliminated primarily by the kidneys. nih.govasm.org In the severely impaired group, the Cmax and AUCinf for tenofovir were 2.8-fold and 5.7-fold higher, respectively, than in the control group. nih.gov Despite this increase, the resulting tenofovir AUC in subjects with severe renal impairment receiving TAF is still lower than the historical exposures seen with tenofovir disoproxil fumarate (B1241708) (TDF)-based regimens in individuals with normal renal function. nih.gov It is noteworthy that less than 1% of the administered TAF dose is eliminated in the urine, indicating that TAF itself is minimally cleared by the kidneys. nih.govhivclinic.ca

| Compound | Pharmacokinetic Parameter | Increase in Severe Renal Impairment vs. Healthy Controls |

|---|---|---|

| This compound (TAF) | Cmax | ~79-83% higher nih.govhivclinic.ca |

| AUCinf | ~92% higher nih.govhivclinic.ca | |

| Tenofovir (TFV) | Cmax | 2.8-fold higher nih.govhivclinic.ca |

| AUCinf | 5.7-5.8-fold higher nih.govhivclinic.ca |

Clinical Efficacy and Comparative Effectiveness Research

Efficacy in Chronic Hepatitis B Virus (HBV) Infection

Clinical trials have consistently shown that tenofovir (B777) alafenamide is highly effective in suppressing HBV DNA to undetectable levels. In two large-scale Phase 3 trials involving both hepatitis B e-antigen (HBeAg)-positive and HBeAg-negative patients, TAF demonstrated non-inferiority to TDF in achieving an HBV DNA level of less than 29 IU/mL at week 48. researchgate.net The high rates of viral suppression were maintained through 96 weeks of treatment. researchgate.net

Long-term follow-up data further support the sustained virological response with TAF. In a study extending to three years, the proportion of HBeAg-positive patients with HBV DNA <29 IU/mL was 83% for TAF, while for HBeAg-negative patients, the rate was 93%. nih.gov Another multinational, double-blind, randomized controlled, phase 3 non-inferiority trial showed that by week 96, 75% of participants in the TAF arm had suppressed HBV. eatg.org

A retrospective study of TAF-treated patients in China showed a virologic response rate of 91.7% in treatment-naïve patients and 97.2% in treatment-experienced patients at week 96. In a real-world study, switching to TAF from other nucleos(t)ide analogs resulted in high rates of HBV DNA suppression at week 96.

| Study Population | Timepoint | Viral Suppression Rate (HBV DNA <29 IU/mL) |

|---|---|---|

| HBeAg-Positive | Week 48 | 64% researchgate.net |

| HBeAg-Positive | Week 96 | 73% researchgate.net |

| HBeAg-Positive | Week 144 | 83% nih.gov |

| HBeAg-Negative | Week 48 | 94% researchgate.net |

| HBeAg-Negative | Week 96 | 90% researchgate.net |

| HBeAg-Negative | Week 144 | 93% nih.gov |

For patients with HBeAg-positive chronic hepatitis B, HBeAg seroconversion (loss of HBeAg and appearance of anti-HBe) is a significant clinical endpoint. Studies have shown that TAF is effective in achieving HBeAg loss and seroconversion. In a phase 3 trial, at week 96, HBeAg loss was observed in 22% of patients treated with TAF, with HBeAg seroconversion occurring in 18%. researchgate.net Over a three-year period, the rates of HBeAg loss and seroconversion were 23% and 17%, respectively. xiahepublishing.com

Hepatitis B surface antigen (HBsAg) loss is the ideal treatment endpoint, signifying a functional cure. While less common than HBeAg seroconversion, HBsAg loss has been observed with long-term TAF therapy. In a three-year study of Chinese patients, HBsAg loss was observed in 4% of HBeAg-positive and 3% of HBeAg-negative patients treated with TAF. xiahepublishing.com

Normalization of alanine (B10760859) aminotransferase (ALT), a marker of liver inflammation, is a key goal of HBV treatment. Tenofovir alafenamide has demonstrated superior rates of ALT normalization compared to TDF. researchgate.netyoutube.com In phase 3 trials, a significantly higher proportion of patients treated with TAF achieved ALT normalization based on the American Association for the Study of Liver Diseases (AASLD) criteria at week 48. researchgate.net This advantage in ALT normalization was maintained and became more pronounced at week 96. researchgate.net

After two years of treatment, 93.9% of patients on TAF achieved normal ALT levels. nih.gov In a study of Chinese patients, higher proportions of those receiving TAF compared to TDF had normalized ALT at week 144, according to both AASLD and China criteria. nih.govxiahepublishing.com Specifically, for HBeAg-positive patients, the ALT normalization rate at week 144 by AASLD criteria was 76% for TAF. nih.gov For HBeAg-negative patients, this rate was 80%. xiahepublishing.com

Long-term suppression of HBV replication with antiviral therapy can lead to the regression of liver fibrosis and, in some cases, cirrhosis. researchgate.net While specific data on the direct impact of TAF on liver fibrosis from large-scale, long-term biopsy studies are still emerging, the potent antiviral activity of TAF is expected to halt the progression of liver disease.

Studies on the older formulation, tenofovir disoproxil fumarate (B1241708), have shown that long-term treatment can lead to significant regression of liver fibrosis and reversal of cirrhosis in a substantial proportion of patients. researchgate.net Given the similar potent viral suppression achieved with TAF, it is anticipated to have a comparable beneficial effect on liver histology. In a study of patients with HBV-related decompensated cirrhosis, TAF therapy was effective in improving hepatic function. hilarispublisher.com Another study showed that switching from TDF to TAF for three years resulted in the improvement of hepatic fibrosis as assessed by non-invasive markers. nih.gov

Multiple head-to-head clinical trials have compared the efficacy of TAF and TDF in treatment-naïve and treatment-experienced patients with chronic hepatitis B.

Viral Suppression: The primary efficacy endpoint in these trials was non-inferiority in achieving HBV DNA suppression. At both 48 and 96 weeks, TAF was found to be non-inferior to TDF in reducing HBV DNA to below 29 IU/mL in both HBeAg-positive and HBeAg-negative patients. researchgate.net In a study of HIV/HBV co-infected individuals, TAF suppressed HBV faster than TDF by week 48, although this difference diminished by week 96. eatg.orgthebodypro.com A three-year study in a Chinese population found similar rates of viral suppression between the two drugs at week 144. nih.gov

HBeAg Seroconversion and HBsAg Loss: Rates of HBeAg loss and seroconversion have been generally similar between TAF and TDF. At week 96, HBeAg loss was 22% for TAF versus 18% for TDF, and HBeAg seroconversion was 18% for TAF versus 18% for TDF. researchgate.net However, one retrospective cohort study in Vietnam reported a significantly higher proportion of HBeAg loss in the TAF group compared to the TDF group after two years of treatment (22.4% vs 11.2%). nih.gov Rates of HBsAg loss have been low and comparable between the two treatment arms. eatg.orgxiahepublishing.com

Liver Enzyme Normalization: A consistent finding across studies is the superiority of TAF in achieving ALT normalization compared to TDF. researchgate.netxiahepublishing.comyoutube.commdedge.comnih.gov This difference was statistically significant at both 48 and 96 weeks of treatment. researchgate.net A meta-analysis also concluded that the ALT normalization rate was higher in the TAF group. nih.gov

| Efficacy Endpoint | Timepoint | TAF | TDF | Reference |

|---|---|---|---|---|

| Viral Suppression (HBV DNA <29 IU/mL) - HBeAg-Positive | Week 48 | 64% | 67% | researchgate.net |

| Week 96 | 73% | 75% | researchgate.net | |

| Viral Suppression (HBV DNA <29 IU/mL) - HBeAg-Negative | Week 48 | 94% | 93% | researchgate.net |

| Week 96 | 90% | 91% | researchgate.net | |

| HBeAg Loss - HBeAg-Positive | Week 48 | 14% | 12% | researchgate.net |

| Week 96 | 22% | 18% | researchgate.net | |

| HBeAg Seroconversion - HBeAg-Positive | Week 48 | 10% | 8% | researchgate.net |

| Week 96 | 18% | 18% | researchgate.net | |

| ALT Normalization (AASLD Criteria) - HBeAg-Positive | Week 48 | 45% | 36% | researchgate.net |

| Week 96 | 52% | 42% | researchgate.net | |

| ALT Normalization (AASLD Criteria) - HBeAg-Negative | Week 48 | 50% | 32% | researchgate.net |

| Week 96 | - | - | - |

Fewer direct comparative studies have been conducted between TAF and entecavir (B133710). However, some data from real-world studies and specific patient populations are available.

Viral Suppression: In a study of patients with HBV-related acute-on-chronic liver failure, TAF was more effective than entecavir in reducing viral load. frontiersin.org Another study evaluating patients with a suboptimal response to entecavir found that switching to TAF resulted in a significantly higher virologic response rate at week 48 (93.3% vs. 66.7%). nih.gov However, in a retrospective study of patients with high viral loads, TDF showed a higher viral suppression rate at 48 weeks compared to TAF, while entecavir was comparable to both. nih.gov

HBeAg Seroconversion and HBsAg Loss: A study of patients with a suboptimal response to entecavir showed a significantly higher rate of HBeAg seroconversion in the group that switched to TAF compared to those who continued entecavir (33.3% vs. 8.3%). nih.gov Data on HBsAg loss in direct comparative trials between TAF and entecavir are limited. However, one study reported that patients who discontinued (B1498344) TDF had higher rates of HBsAg loss compared to those who discontinued entecavir. nih.gov

Liver Enzyme Normalization: In a study comparing TAF and entecavir in patients who switched from TDF, there was no significant difference in ALT normalization between the two groups at six months. researchgate.net

| Study Population | Efficacy Endpoint | TAF | Entecavir | Reference |

|---|---|---|---|---|

| Suboptimal response to Entecavir | Virologic Response (Week 48) | 93.3% | 66.7% | nih.gov |

| Suboptimal response to Entecavir | HBeAg Seroconversion (Week 48) | 33.3% | 8.3% | nih.gov |

| High Viral Load (HBV DNA > 7 log10 IU/mL) | Viral Suppression (Week 48) | 37.50% | 54.88% | nih.gov |

| High Viral Load (HBV DNA > 7 log10 IU/mL) | ALT Normalization (Week 48) | 43.24% | 38.16% | nih.gov |

Efficacy in Human Immunodeficiency Virus (HIV) Infection

This compound (TAF) is a novel prodrug of tenofovir that results in higher intracellular concentrations of the active metabolite, tenofovir diphosphate (B83284), and approximately 90% lower plasma tenofovir concentrations compared to tenofovir disoproxil fumarate (TDF). This pharmacological profile allows for effective viral suppression at a lower dose. Clinical trials have consistently demonstrated the high efficacy of TAF-containing regimens in achieving and maintaining virological control in treatment-naive and virologically suppressed individuals with HIV-1.

In two large-scale Phase 3 trials involving 1733 treatment-naive adults, a single-tablet regimen containing TAF demonstrated superiority in virologic efficacy over its TDF-containing counterpart at 144 weeks, with 84.2% of patients on the TAF regimen achieving HIV-1 RNA <50 copies/mL compared to 80.0% on the TDF regimen researchgate.net. Similarly, in a Phase 2 study of antiretroviral-naive adults, a TAF-based regimen achieved a high rate of virologic suppression after 48 weeks, with 88.4% of participants achieving HIV RNA levels below 50 copies/mL withpower.com.

For patients already virologically suppressed on a TDF-containing regimen, switching to a TAF-based regimen has been shown to be effective in maintaining viral control. A meta-analysis of six randomized controlled trials found that patients who switched to TAF regimens had a higher rate of viral suppression at 48 weeks compared to those who continued their TDF regimens (96.4% vs. 93.1%) nih.gov. Another large, open-label, non-inferiority study involving 1,443 virologically suppressed adults found that at week 48, 97% of patients who switched to a TAF-containing single-tablet regimen maintained viral suppression, compared to 93% of those who remained on their previous TDF-containing regimens nih.gov.

The development of TAF has facilitated the creation of several fixed-dose combinations and single-tablet regimens (STRs), which combine multiple antiretroviral drugs into a single daily pill. These STRs are a cornerstone of modern HIV therapy, simplifying treatment and improving adherence. TAF is a component of multiple approved STRs.

Some of the key TAF-based single-tablet regimens include:

Biktarvy® : Combines bictegravir (B606109), emtricitabine (B123318), and this compound webmd.comaidsmap.comwikipedia.org.

Genvoya® : A four-drug combination of elvitegravir (B1684570), cobicistat (B1684569), emtricitabine, and this compound webmd.comaidsmap.comwikipedia.org.

Odefsey® : Contains rilpivirine (B1684574), emtricitabine, and this compound webmd.comaidsmap.comwikipedia.org.

Symtuza® : A combination of darunavir (B192927), cobicistat, emtricitabine, and this compound webmd.comaidsmap.comwikipedia.org.

The availability of these STRs provides various options for initial HIV treatment and for patients switching therapies.

This compound (TAF)-Based Single-Tablet Regimens

| Brand Name | Component Drugs |

|---|---|

| Biktarvy® | Bictegravir / Emtricitabine / this compound |

| Genvoya® | Elvitegravir / Cobicistat / Emtricitabine / this compound |

| Odefsey® | Rilpivirine / Emtricitabine / this compound |

| Symtuza® | Darunavir / Cobicistat / Emtricitabine / this compound |

Numerous randomized controlled trials have directly compared the efficacy of TAF-containing regimens with TDF-containing regimens. The consistent finding across these studies is that TAF is non-inferior to TDF in terms of virological suppression.

A meta-analysis of trials in treatment-naive patients found similar viral suppression rates between TAF and TDF groups at 48 weeks (90.2% vs. 89.5%) nih.gov. Another analysis of studies where TAF and TDF were used without pharmacokinetic enhancers (like ritonavir (B1064) or cobicistat) also found no significant difference in HIV RNA suppression rates nih.gov. However, in studies where both drugs were boosted, TAF showed modestly higher rates of HIV RNA suppression compared to TDF nih.gov.

The primary distinction observed in these comparative studies lies not in virologic efficacy but in renal and bone safety markers. Due to the lower plasma concentration of tenofovir, TAF-based regimens are associated with significantly smaller changes in markers of renal function and smaller reductions in bone mineral density (BMD) at the hip and spine compared to TDF-based regimens withpower.comnih.govnih.gov. A pooled analysis of 26 clinical trials found no cases of proximal renal tubulopathy in over 6,300 participants receiving TAF, compared to 10 cases in those receiving TDF nih.gov.

Virological Suppression (HIV-1 RNA <50 copies/mL) in Comparative Studies: TAF vs. TDF

| Study Population | TAF Regimen Suppression Rate | TDF Regimen Suppression Rate | Timepoint | Source |

|---|---|---|---|---|

| Treatment-Naive | 84.2% | 80.0% | Week 144 | researchgate.net |

| Treatment-Naive (Meta-Analysis) | 90.2% | 89.5% | Week 48 | nih.gov |

| Virologically Suppressed (Switch Study) | 97% | 93% | Week 48 | nih.gov |

| Virologically Suppressed (Switch Study) | 94% | 94% | Week 48 | pharmacytimes.com |

Special Populations Research

The improved renal safety profile of TAF makes it a valuable option for HIV-infected individuals with pre-existing renal impairment. Research has shown that TAF is a safe and effective therapeutic option for this population.

A single-arm, multicenter, open-label Phase 3 study evaluated the efficacy of switching virologically suppressed patients with renal impairment (estimated creatinine (B1669602) clearance of 30-69 mL/min) to a TAF-based STR. The study demonstrated that high rates of virological suppression were maintained through 144 weeks. Furthermore, significant improvements in renal and bone safety markers were observed jst.go.jp. Real-world data from studies of multimorbid individuals with prior TDF-associated nephrotoxicity show that upon switching to TAF, renal function remained stable and proteinuria decreased in several patients nih.gov. In one study of patients with renal impairment, the prevalence of significant proteinuria was observed to decrease from 42% to 11% one year after they were switched to a TAF-containing regimen nih.gov.

As the population of people living with HIV ages, there is a greater need for antiretroviral agents that are well-tolerated and effective in older adults, who often have comorbidities such as renal dysfunction and osteoporosis. Clinical trial data specifically focusing on TAF in this demographic have shown positive results.

A Phase 3b, open-label trial (GS-US-380-4449) specifically enrolled virologically suppressed adults aged 65 years and older to evaluate the efficacy of switching to the Biktarvy® (bictegravir/emtricitabine/tenofovir alafenamide) STR. The final 96-week analysis showed that the regimen was effective in maintaining long-term viral suppression, with no participants experiencing virologic failure (HIV-1 RNA ≥50 copies/mL) nih.gov. At week 96, the rate of virologic suppression (accounting for missing data) was 74.4%, and no treatment-emergent resistance was observed nih.gov. These findings support the use of TAF-based regimens as an effective and well-tolerated option for older, virologically suppressed adults living with HIV.

Women of Childbearing Potential and Prevention of Mother-to-Child Transmission

This compound (TAF) has been evaluated for its efficacy in women of childbearing potential and its role in preventing mother-to-child transmission (MTCT) of both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). Research has primarily focused on comparing its performance against the established standard, tenofovir disoproxil fumarate (TDF).

In the context of HBV, multiple studies have demonstrated that TAF is as effective as TDF in reducing viral loads in highly viremic pregnant women, a critical factor in preventing transmission to the infant. oup.com A meta-analysis including 31 studies with 2,868 mothers (2,588 on TDF and 280 on TAF) showed that both TAF and TDF significantly reduced the rate of MTCT compared to no treatment. oup.com A pairwise meta-analysis found no significant difference between TAF and TDF in their effectiveness at preventing vertical transmission. oup.com

One prospective study involving 71 highly viremic mothers treated with TAF from the second or third trimester reported that 85.9% achieved an HBV DNA level below 200,000 IU/mL by the time of delivery. natap.org Crucially, at 24-28 weeks postpartum, all 73 infants born to these mothers tested negative for the hepatitis B surface antigen (HBsAg) and had undetectable HBV DNA, indicating a 0% transmission rate. natap.org Another prospective study with 89 mothers initiated on TAF between gestational weeks 24-28 found that 82.02% achieved HBV DNA levels below 200,000 IU/mL at delivery, with no instances of MTCT observed at the seven-month follow-up for all 91 infants. nih.gov

A retrospective study comparing TAF, TDF, and telbivudine (B1682739) in pregnant women with high HBV DNA levels also reported a 0% MTCT rate across all three groups, further supporting the efficacy of TAF in this setting. nih.gov Analysis of two Phase 3 studies focusing on women of childbearing potential with high viral loads found similar rates of viral suppression between TAF and TDF. nih.gov At week 24, 97% of women on TAF and 93% on TDF achieved the target HBV DNA level of <200,000 IU/mL. nih.gov

For pregnant women living with HIV, TAF-based regimens have shown high efficacy in maintaining viral suppression, which is essential for preventing perinatal transmission. A retrospective cohort study compared outcomes in 66 pregnant women on TDF-based regimens and 34 on TAF-based regimens. semanticscholar.org The rates of viral suppression (viral load <20 copies/mL) were nearly identical between the two groups throughout pregnancy. semanticscholar.org In the third trimester, 84% of women in the TDF group and 86% in the TAF group were virally suppressed. semanticscholar.org Importantly, there were no cases of perinatal HIV transmission in either group. semanticscholar.orgscientificarchives.com

Table 1: Comparative Efficacy of TAF vs. TDF in Pregnant Women

| Indication | Study Type | TAF Group (n) | TDF Group (n) | Key Efficacy Outcome | Result | Citation |

|---|---|---|---|---|---|---|

| HBV PMTCT | Meta-analysis | 280 | 2588 | Mother-to-Child Transmission Rate | TAF and TDF were equally effective in reducing MTCT compared to no treatment. | oup.com |

| HBV PMTCT | Prospective Study | 71 | N/A | Infant HBsAg Positive Rate at 24-28 weeks | 0% | natap.org |

| HBV Viral Suppression (WOCBP) | Analysis of Phase 3 Trials | 194 | 81 | % with HBV DNA <200,000 IU/mL at Week 24 | 97% (TAF) vs. 93% (TDF) | nih.gov |

| HIV PMTCT | Retrospective Cohort | 34 | 66 | Viral Suppression (<20 copies/mL) in 3rd Trimester | 86% (TAF) vs. 84% (TDF) | semanticscholar.org |

| HIV PMTCT | Retrospective Cohort | 34 | 66 | Perinatal HIV Transmission Rate | 0% in both groups | semanticscholar.org |

Pediatric Populations

The clinical efficacy of this compound in pediatric populations has been established through several clinical trials for both HIV and chronic hepatitis B (CHB).

For the treatment of HIV, a systematic review identified four single-arm trials involving 341 participants that demonstrated good viral suppression with TAF-containing regimens in children and adolescents over 24-48 weeks. nih.gov In one of these trials, 92% (46 out of 50) of treatment-naïve adolescents were virally suppressed at 48 weeks. nih.gov Among treatment-experienced children and adolescents who were already virally suppressed when switching to a TAF-based regimen, 214 out of 224 participants maintained viral suppression at 48 weeks. nih.gov

A significant randomized controlled trial, CHAPAS-4, evaluated second-line antiretroviral therapy in African children with HIV who had failed first-line treatment. 2minutemedicine.com The trial compared a TAF with emtricitabine backbone to standard care (abacavir or zidovudine (B1683550) with lamivudine). At 96 weeks, the TAF-based regimen showed superior efficacy, with 89.4% of participants achieving viral suppression (HIV RNA <400 copies/mL) compared to 83.3% in the standard care group. 2minutemedicine.com

TAF is also approved for treating chronic HBV in pediatric patients. gilead.com The approval for children aged six years and older (weighing at least 25 kg) was supported by data from the Phase 2 clinical trial (Trial 1092). gilead.com This study compared TAF 25 mg to a placebo. At 24 weeks, 19% of patients treated with TAF achieved the primary endpoint of HBV DNA levels below 20 IU/mL, compared to 0% in the placebo group. gilead.com

Table 2: Efficacy of TAF-Containing Regimens in Pediatric Populations

| Indication | Study/Trial | Patient Population | Key Efficacy Finding | Citation |

|---|---|---|---|---|

| HIV | Systematic Review (4 trials) | Treatment-Naïve Adolescents (n=50) | 92% achieved viral suppression at 48 weeks. | nih.gov |

| HIV | Systematic Review (4 trials) | Treatment-Experienced, Virologically Suppressed Children/Adolescents (n=224) | 95.5% maintained viral suppression at 48 weeks. | nih.gov |

| HIV (Second-Line) | CHAPAS-4 RCT | African children who failed first-line therapy | TAF-based regimen was superior to standard care, with 89.4% vs. 83.3% achieving viral suppression at 96 weeks. | 2minutemedicine.com |

| Chronic HBV | Trial 1092 (Phase 2) | Children aged 6 to <12 years | 19% on TAF achieved HBV DNA <20 IU/mL at 24 weeks, vs. 0% on placebo. | gilead.com |

Drug Resistance Research and Monitoring

Development of Resistance Mutations

In the context of HIV-1, the primary mutation that confers resistance to tenofovir (B777) is the K65R substitution in the reverse transcriptase (RT) enzyme. researchgate.netnih.gov In vitro studies have demonstrated that the selection of resistance to TAF leads to the emergence of the K65R mutation, resulting in a 6.5-fold reduced susceptibility to the drug. nih.gov Other mutations associated with reduced susceptibility to tenofovir include the Q151M mutation, which alone causes low-level resistance but can lead to intermediate resistance when combined with other mutations. nih.gov The presence of multiple thymidine (B127349) analog mutations (TAMs), such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E, can also mediate resistance to tenofovir. Furthermore, the T69 double serine insertion mutation can further decrease susceptibility in the presence of TAMs. nih.gov

For chronic hepatitis B, extensive clinical trials have shown a very low rate of resistance development to TAF. In pooled analyses of studies involving both treatment-naive and experienced patients, no specific amino acid substitutions occurred with enough frequency to be associated with TAF resistance. askgileadmedical.com Through up to 8 years of TAF treatment in patients with CHB, no resistance to TAF has been detected. bmj.com While some studies have identified putative TFV resistance-associated mutations (RAMs) in HBV RT, these often arise as combinations of multiple mutations and their clinical significance is still being evaluated. f1000.comnih.gov The most consistently described RAMs include S78T, L180M, A181T/V, M204I/V, and N236T. f1000.com

| Virus | Primary Mutation | Other Associated Mutations | Impact on Susceptibility |

|---|---|---|---|

| HIV-1 | K65R | Q151M, Thymidine Analog Mutations (TAMs), T69 insertions | Reduced susceptibility to TAF |

| HBV | None consistently identified in clinical trials | S78T, L180M, A181T/V, M204I/V, N236T (putative) | Reduced susceptibility in some in vitro and clinical observations |

Cross-Resistance Profiles with Other Antiviral Agents

The resistance profile of TAF is highly correlated with that of TDF, as both are prodrugs of tenofovir. researchgate.netnih.gov This means that mutations conferring resistance to TDF will generally also confer resistance to TAF. The K65R mutation, for example, is associated with cross-resistance to most other NRTIs, with the exception of zidovudine (B1683550). nih.govnih.gov Similarly, TAMs can confer varying degrees of cross-resistance to all NRTIs. nih.govnih.gov The Q151M complex and certain insertions in the reverse transcriptase can lead to resistance to the entire NRTI class. nih.gov

In the context of HBV, mutations like L180M and M204I/V, which are associated with resistance to lamivudine (B182088) and telbivudine (B1682739), have also been linked to reduced susceptibility to tenofovir, suggesting a potential for cross-resistance. wellcomeopenresearch.org Prior exposure to other nucleoside/nucleotide analogues can therefore influence the efficacy of TAF. However, TAF has been shown to be effective in patients with HBV resistant to other agents like lamivudine, adefovir, and entecavir (B133710). nih.gov

| Mutation(s) | Cross-Resistance To | Virus |

|---|---|---|

| K65R | Most NRTIs (except Zidovudine) | HIV-1 |

| Thymidine Analog Mutations (TAMs) | All NRTIs (varying degrees) | HIV-1 |

| L180M, M204I/V | Lamivudine, Telbivudine, Entecavir | HBV |

Barrier to Resistance

TAF is considered to have a high barrier to resistance. nih.govnih.govresearchgate.net This is largely attributed to the higher intracellular concentrations of TFV-DP achieved with TAF compared to TDF. nih.govresearchgate.net The increased concentration of the active drug at the site of viral replication means that a higher level of resistance (i.e., a greater number of mutations) is required to overcome the antiviral effect. nih.govresearchgate.net In vitro studies have shown that TAF can inhibit HIV-1 clinical isolates with TFV resistance mutations like K65R and multiple TAMs at clinically relevant concentrations, whereas TDF cannot. nih.gov This suggests that TAF may retain activity against some TDF-resistant viruses. researchgate.netnih.gov

The higher inhibitory quotient (IQ) of TAF is projected to be a key factor in its high resistance barrier. nih.gov This improved cell targeting may overcome common NRTI resistance mutations. i-base.info For HBV, the high genetic barrier to resistance is evidenced by the lack of detectable resistance mutations in clinical trials lasting up to 8 years. nih.govaskgileadmedical.com

Resistance Testing Methodologies and Clinical Significance

Resistance testing for TAF typically involves genotypic and phenotypic analyses. Genotypic testing identifies specific mutations in the viral genome, such as the HIV-1 reverse transcriptase gene, that are known to be associated with drug resistance. Phenotypic assays measure the concentration of a drug required to inhibit viral replication in vitro and are reported as a fold change in susceptibility compared to a wild-type virus. researchgate.net

For HIV-1, the clinical cutoffs for TDF susceptibility have been established, but specific cutoffs for TAF are not yet fully defined. researchgate.net However, due to the higher intracellular TFV-DP levels achieved with TAF, it is suggested that higher resistance cutoffs should be applied for TAF in genotypic and phenotypic resistance algorithms. nih.govresearchgate.net The presence of pre-existing resistance mutations at screening in clinical trials did not appear to impact treatment outcomes with TAF-containing regimens at 48 weeks. tandfonline.com

In the context of CHB, resistance surveillance is conducted for patients who experience virologic breakthrough or have persistent viremia. nih.govasm.org This involves sequencing the HBV polymerase/RT region to identify any emerging mutations. nih.gov To date, in vitro phenotypic analysis of substitutions found in patients treated with TAF has not shown any to be associated with reduced susceptibility to the drug. askgileadmedical.com The clinical significance of putative HBV RAMs is an area of ongoing research, as their presence does not always correlate with treatment failure. f1000.comnih.gov

Safety Profile and Adverse Event Research

Renal Safety Outcomes

Glomerular Filtration Rate Changes

Studies have shown that treatment with tenofovir (B777) alafenamide is associated with more favorable changes in the estimated glomerular filtration rate (eGFR) compared to tenofovir disoproxil fumarate (B1241708). In a large pooled analysis of 26 clinical trials, participants initiating TAF-based regimens had better eGFR outcomes through 96 weeks of therapy. nih.gov For virologically suppressed patients switching from TDF to TAF, an increase in median creatinine (B1669602) clearance (CrCl) was observed, while no change was seen in the TDF group. nih.gov

Another study focusing on patients who switched from TDF to TAF found that while there was a median decrease in eGFR of -8 mL/min/1.73 m² over a median follow-up of 3.6 years, this was in the context of an expected age-related decline. mdpi.com In a retrospective cohort study, switching from TDF to TAF for pre-exposure prophylaxis (PrEP) was associated with a non-significant increase in eGFR. nih.gov Furthermore, a meta-analysis of four randomized controlled trials in chronic hepatitis B patients showed that TAF caused a smaller decline in eGFR compared to TDF. bmj.com

| Study Population | TAF Change in eGFR/CrCl | TDF Change in eGFR/CrCl | Follow-up Period | Reference |

|---|---|---|---|---|

| Virologically suppressed HIV patients (switched from TDF) | Median CrCl increased | No change | 96 weeks | nih.gov |

| HIV patients (switched from TDF) | Median decrease of -8 mL/min/1.73 m² | N/A | 3.6 years | mdpi.com |

| PrEP users (switched from TDF) | Non-significant increase | N/A | Up to 15 months | nih.gov |

| Chronic hepatitis B patients | Less decline | Greater decline | N/A | bmj.com |

Albuminuria and Proteinuria

Research indicates that tenofovir alafenamide has a lesser impact on proteinuria and albuminuria compared to tenofovir disoproxil fumarate. In a pooled analysis of seven large randomized studies, TAF-containing regimens were associated with more favorable changes in urinary biomarkers, including albumin-to-creatinine ratio. nih.govunc.edu For virologically suppressed individuals with HIV, treatment-emergent proteinuria at week 96 was reported in fewer people in the TAF group (28%) compared to those in the TDF group (31%). nih.gov

Studies have shown that TDF use is associated with increased tubular proteinuria. nih.gov In contrast, TAF has demonstrated a better profile regarding these renal markers. nih.gov Health authorities have noted post-marketing cases of renal adverse events with TAF, leading to updates in product information to include warnings about monitoring for urine glucose and urine protein in all patients. tga.gov.au

Comparative Renal Safety with Tenofovir Disoproxil Fumarate (TDF)

The comparative renal safety of this compound and tenofovir disoproxil fumarate has been extensively studied, with a clear advantage demonstrated for TAF. A pooled analysis of 26 clinical trials with over 12,500 person-years of follow-up found no cases of proximal renal tubulopathy in participants receiving TAF, compared to 10 cases in those receiving TDF. nih.govnih.gov Furthermore, significantly fewer individuals on TAF (0.05%) discontinued (B1498344) treatment due to a renal adverse event compared to those on TDF (0.47%). nih.govunc.edu

In treatment-naive adults at high risk for chronic kidney disease (CKD), those treated with TAF had more favorable renal outcomes than those treated with TDF. croiconference.orgbmj.com The incidence of CKD over two years was 0.1% in the TAF group versus 1.6% in the TDF group. croiconference.org These findings, supported by numerous studies, establish the superior renal safety profile of TAF over TDF. nih.govjst.go.jpunc.edunih.gov

| Adverse Event | TAF Incidence | TDF Incidence | Reference |

|---|---|---|---|

| Proximal Renal Tubulopathy | 0 cases | 10 cases | nih.govnih.gov |

| Discontinuation due to Renal Adverse Event | 0.05% (3/6360) | 0.47% (14/2962) | nih.govunc.edu |

| Incident Chronic Kidney Disease (High-risk patients, 2 years) | 0.1% | 1.6% | croiconference.org |

Bone Mineral Density and Skeletal Health Outcomes

Similar to its renal safety profile, this compound has demonstrated a more favorable impact on bone mineral density (BMD) compared to tenofovir disoproxil fumarate. researchgate.net Long-term use of TDF has been associated with reductions in BMD, a concern that prompted the development of TAF. researchgate.netnih.gov Studies have consistently shown that TAF leads to smaller decreases, and in some cases increases, in BMD at the hip and spine. nih.govaidsmap.comaidsmap.com

Changes in Hip and Spine Bone Mineral Density

Clinical trials have quantified the differences in bone mineral density changes between this compound and tenofovir disoproxil fumarate. In a study of patients with chronic hepatitis B virus (HBV) infection over 96 weeks, those receiving TAF had significantly smaller decreases in both hip BMD (-0.33%) and spine BMD (-0.75%) compared to those receiving TDF (-2.51% and -2.57%, respectively). nih.gov

For individuals who switched from a TDF-containing regimen to a TAF-containing regimen, improvements in BMD have been observed. One study reported that at 96 weeks after switching, BMD increased by about 2.5% at both the lumbar spine and total hip. aidsmap.com Another study involving individuals over the age of 60 who switched from TDF to TAF showed a 2.24% increase in spine BMD and a 1.33% increase in hip BMD after 48 weeks, whereas those who remained on TDF experienced declines of -0.10% and -0.73%, respectively. aidsmap.com

| Study Population | Site | TAF Mean % Change in BMD | TDF Mean % Change in BMD | Follow-up Period | Reference |

|---|---|---|---|---|---|

| Chronic HBV patients | Hip | -0.33% | -2.51% | 96 weeks | nih.gov |

| Spine | -0.75% | -2.57% | |||

| HIV patients (switched from TDF) | Hip | +2.5% | N/A | 96 weeks | aidsmap.com |

| Spine | +2.5% | N/A | |||

| HIV patients >60 years (switched from TDF) | Hip | +1.33% | -0.73% | 48 weeks | aidsmap.com |

| Spine | +2.24% | -0.10% |

Comparative Bone Safety with Tenofovir Disoproxil Fumarate (TDF)

The improved bone safety of this compound over tenofovir disoproxil fumarate is a consistent finding across multiple studies. researchgate.netnih.gov TDF use is associated with a 1–3% greater loss in bone mineral density compared to other nucleoside reverse transcriptase inhibitors in the first year of antiretroviral therapy. nih.gov In contrast, TAF has been shown to have limited, if any, bone toxicity. nih.gov

A meta-analysis of randomized controlled trials concluded that TAF showed significantly less reduction in both hip and spine BMD compared to TDF. bmj.com The magnitude of the difference in bone loss between the TAF and TDF groups has been observed to increase over time. researchgate.netnih.gov Furthermore, risk factors for bone loss appear to have fewer effects in patients receiving TAF than in those receiving TDF. nih.gov The evidence strongly supports the superior bone safety profile of TAF, making it a preferable option, particularly for patients at risk for bone and renal complications. bmj.com

Hepatic Safety and Liver Enzyme Changes

This compound has demonstrated a favorable hepatic safety profile, with research indicating a notable benefit in the normalization of liver enzymes, particularly alanine (B10760859) aminotransferase (ALT).

A meta-analysis of five studies with a total of 5,324 subjects showed that while there was no significant difference in viral suppression after 12 months of treatment between TAF and tenofovir disoproxil fumarate (TDF), the ALT normalization rate was higher in the TAF group nih.gov. Another meta-analysis supported this, finding that TAF was more effective in achieving ALT normalization compared to TDF researchgate.net. Long-term data from two large phase 3 trials, extending up to eight years, also showed that rates of ALT normalization were higher in patients receiving TAF compared to TDF during the double-blind phase nih.gov.

Switching from TDF to TAF has also been associated with improvements in liver enzyme levels. A study of HIV-positive individuals without viral hepatitis who switched from TDF to TAF found a significant decrease in ALT values uzh.ch. The median ALT level decreased from 28 U/L before the switch to 24 U/L after uzh.ch. The reduction was more pronounced in patients with chronic ALT elevation, with a median drop of 17.8 U/L compared to 3.3 U/L in those with normal ALT levels uzh.chshcs.ch.

Similarly, a study involving 190 HIV patients who switched from TDF to TAF showed a significant decrease in both aspartate aminotransferase (AST) and ALT at the 6-month follow-up nih.govresearchgate.net. For patients with a baseline ALT greater than 40 IU/L, the reduction was both clinically and statistically significant nih.govresearchgate.net.

Changes in Liver Enzymes After Switching from TDF to TAF

| Parameter | Study Population | Change after Switching to TAF | Source |

|---|---|---|---|

| Median ALT | 1712 HIV-positive participants | Decrease of 3.7 U/L | uzh.chshcs.ch |

| Median ALT (in patients with chronic ALT elevation) | Subset of 1712 HIV-positive participants | Decrease of 17.8 U/L | uzh.chshcs.ch |

| Median AST | 190 HIV-positive patients | Median decrease of 1 IU/L | nih.govresearchgate.net |

| Median ALT | 190 HIV-positive patients | Median decrease of 2 IU/L | nih.govresearchgate.net |

| Median ALT (in patients with baseline ALT >40 IU/L) | 28 HIV-positive patients | Median decrease of 17 IU/L | nih.govresearchgate.net |

Metabolic Parameters (Lipid Profile, Glucose)

Research has consistently shown that this compound is associated with changes in metabolic parameters, particularly lipid profiles, when compared to tenofovir disoproxil fumarate.

Multiple studies have reported that switching from TDF to TAF leads to increases in total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides natap.orgnih.govresearchgate.netnih.gov2minutemedicine.comnatap.orgnih.gov. In a cohort study of 4,375 adults with HIV, switching to TAF was associated with adjusted mean increases in total cholesterol (0.25 mmol/L), HDL cholesterol (0.05 mmol/L), LDL cholesterol (0.12 mmol/L), and triglycerides (0.18 mmol/L) after 18 months natap.orgnih.gov. Another study observed a significant increase in total cholesterol and triglycerides after 48 weeks of TAF treatment researchgate.net.

The increases in lipid levels have been described as a reversal of the lipid-lowering effect of TDF natap.org. One study demonstrated the reversible effect on lipids by switching from TDF to TAF and then back to TDF, with total cholesterol and triglyceride levels decreasing after the switch back to TDF natap.org.

Regarding glucose metabolism, some studies have noted a modest increase in glucose levels. A study of 190 patients who switched from TDF to TAF reported a mean increase in glucose of 4.0 mg/dL nih.govresearchgate.net. However, another study found that the frequency of new-onset diabetes appeared to be similar between patients who switched to TAF and those who continued TDF 2minutemedicine.com. A meta-analysis concluded that long-term TAF treatment has no significant effect on blood glucose frontiersin.org.

Changes in Metabolic Parameters with this compound

| Parameter | Study Details | Change Observed with TAF | Source |

|---|---|---|---|

| Total Cholesterol | Switched from TDF to TAF (18 months) | +0.25 mmol/L (+9.5 mg/dL) | natap.orgnih.gov |

| LDL Cholesterol | Switched from TDF to TAF (18 months) | +0.12 mmol/L (+4.7 mg/dL) | natap.orgnih.gov |

| HDL Cholesterol | Switched from TDF to TAF (18 months) | +0.05 mmol/L (+1.9 mg/dL) | natap.orgnih.gov |

| Triglycerides | Switched from TDF to TAF (18 months) | +0.18 mmol/L (+16.1 mg/dL) | natap.orgnih.gov |

| Total Cholesterol | Switched from TDF to TAF (6 months) | +13.4 mg/dL | nih.govresearchgate.net |

| LDL Cholesterol | Switched from TDF to TAF (6 months) | +7.6 mg/dL | nih.govresearchgate.net |

| HDL Cholesterol | Switched from TDF to TAF (6 months) | +3.8 mg/dL | nih.govresearchgate.net |

| Glucose | Switched from TDF to TAF (6 months) | +4.0 mg/dL | nih.govresearchgate.net |

Overall Adverse Event Profile and Tolerability

A meta-analysis of five randomized controlled trials reported that the most common adverse reactions included diarrhea, nausea, headache, upper respiratory tract infection, nasopharyngitis, fatigue, cough, vomiting, arthralgia, rash, and pyrexia researchgate.net. The safety profiles of TAF and TDF groups were similar, with 45.3% and 48.1% of patients, respectively, reporting any treatment-emergent adverse event researchgate.net.

In a real-world study of European patients with chronic hepatitis B, mild adverse events (grade 1 or 2) potentially related to TAF were reported by 28% of patients. These included exanthema, headache, fatigue, abdominal pain, arthralgia, dyspnoea, perspiration, dizziness, and increases in creatine (B1669601) kinase, AST, and lactate (B86563) dehydrogenase levels. Three patients in this study discontinued TAF due to adverse events mdpi.com.

Analysis of the FDA Adverse Event Reporting System (FAERS) database identified headache, nausea, and diarrhea as commonly reported adverse reactions plos.org.

Common Adverse Events Associated with this compound

| Adverse Event | Frequency/Reporting | Source |

|---|---|---|

| Headache | Common | researchgate.netmdpi.complos.org |

| Nausea | Common | researchgate.netplos.org |

| Diarrhea | Common | researchgate.netplos.org |

| Fatigue | Common | researchgate.netmdpi.com |

| Upper Respiratory Tract Infection | Common | researchgate.net |

| Nasopharyngitis | Common | researchgate.net |

| Abdominal Pain | Reported | mdpi.com |

| Dizziness | Reported | mdpi.comnih.gov |

| Rash | Reported | researchgate.net |

| Arthralgia (Joint Pain) | Reported | researchgate.netmdpi.com |

Long-Term Safety Data and Real-World Evidence

Long-term studies and real-world evidence have consistently supported the favorable safety profile of this compound, particularly concerning renal and bone health.

In two large phase 3 trials, the improved renal and bone safety parameters initially reported with TAF were maintained through 5 years of treatment nih.gov. In the TAF group, the mean declines from baseline in hip and spine bone mineral density remained less than 1% at year 5. After switching from TDF to TAF, progressive increases in bone mineral density were observed nih.gov. Similarly, long-term data up to 8 years from these trials confirmed the favorable renal and bone safety of TAF nih.gov.

Real-world evidence from the TARGET-HBV study, a longitudinal observational cohort, confirmed the safety and effectiveness of TAF in usual clinical practice nih.govresearchgate.net. In this study of 500 patients, most of whom had switched from other antivirals, TAF was well-tolerated, and renal function remained essentially unchanged throughout follow-up nih.gov.

A 144-week real-world study in Japanese patients with chronic hepatitis B also confirmed the safety and effectiveness of TAF. The cumulative incidence of adverse drug reactions was low, and there were no adverse drug reactions of declines in estimated glomerular filtration rates, renal failure, or proximal tubulopathy nih.gov.

Long-Term Safety Outcomes of this compound

| Safety Parameter | Study Duration | Key Findings | Source |

|---|---|---|---|

| Hip Bone Mineral Density | 5 Years | Mean decline from baseline of -0.87% in the continuous TAF group. | nih.gov |

| Spine Bone Mineral Density | 5 Years | Mean decline from baseline of -0.26% in the continuous TAF group. | nih.gov |

| Renal Function (eGFR) | 5 Years | Median decline of <2.5 mL/min in the continuous TAF group. Improvements seen after switching from TDF to TAF. | unipi.it |

| Renal Safety | 144 Weeks (Real-World) | No adverse drug reactions of declines in eGFR, renal failure, or proximal tubulopathy. | nih.gov |

| Overall Tolerability | Median 74 Weeks (Real-World) | Only 4 out of 500 patients discontinued due to an adverse event. | nih.gov |

Drug Drug Interaction Research

Pharmacokinetic Interactions with Co-Administered Antiretroviral Agents

Tenofovir (B777) alafenamide (TAF) is a substrate of the drug transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). drugs.comdrugs.com Consequently, its disposition can be altered by co-administered medications that inhibit or induce these transporters. drugs.comdrugs.com Research in healthy participants has characterized the pharmacokinetic profile of TAF when administered with various other antiretroviral agents.

Studies have shown that co-administration of TAF with the P-gp/BCRP inhibitors cobicistat (B1684569) or ritonavir-boosted protease inhibitors (PIs) leads to significant increases in the systemic exposure of both TAF and its active metabolite, tenofovir (TFV). drugs.comdrugs.com Specifically, these combinations resulted in a 6% to 183% increase in TAF exposure and a 105% to 316% increase in TFV exposure. drugs.comdrugs.com For instance, when a 10 mg dose of TAF was given with atazanavir/ritonavir (B1064), the area under the curve (AUC) for TAF increased by 91% and the tenofovir AUC increased by 162%. nih.gov Similarly, co-administration with lopinavir/ritonavir increased the TAF AUC by 47% and the tenofovir AUC by 316%. nih.gov

Conversely, when TAF was co-administered with efavirenz, a P-gp inducer, a decrease of 15% to 24% in both TAF and TFV exposure was observed. drugs.comdrugs.com

However, not all antiretrovirals significantly affect TAF's pharmacokinetics. Co-administration with the non-nucleoside reverse transcriptase inhibitor (NNRTI) rilpivirine (B1684574) or the integrase strand transfer inhibitor (INSTI) dolutegravir (B560016) did not result in any meaningful changes to TAF or TFV exposure. drugs.comdrugs.comhep-druginteractions.org

The following table summarizes the pharmacokinetic interactions between tenofovir alafenamide and other antiretroviral agents based on research findings.

| Co-Administered Antiretroviral Agent | Effect on this compound (TAF) Pharmacokinetics | Effect on Tenofovir (TFV) Pharmacokinetics |

|---|---|---|

| Protease Inhibitors (PIs) | ||

| Atazanavir/Ritonavir | ↑ Cmax (77%), ↑ AUC (91%) nih.gov | ↑ Cmax (112%), ↑ AUC (162%) nih.gov |

| Darunavir (B192927)/Ritonavir | ↑ Cmax (42%), ↑ AUC (5%) nih.gov | ↑ Cmax (142%), ↑ AUC (105%) nih.gov |

| Lopinavir/Ritonavir | ↑ Cmax (119%), ↑ AUC (47%) nih.gov | ↑ Cmax (275%), ↑ AUC (316%) nih.gov |

| NNRTIs | ||

| Efavirenz | ↓ Exposure (15-24%) drugs.comdrugs.com | ↓ Exposure (15-24%) drugs.comdrugs.com |

| Rilpivirine | ↔ Cmax (1%), ↓ AUC (4%) nih.gov | ↑ Cmax (18%), ↑ AUC (9%) nih.gov |

| INSTIs | ||

| Dolutegravir | No significant effect drugs.comdrugs.com | No significant effect drugs.comdrugs.com |

| Pharmacokinetic Enhancers | ||

| Cobicistat | ↑ Exposure drugs.comdrugs.comhep-druginteractions.org | ↑ Exposure drugs.comdrugs.comhep-druginteractions.org |

Cmax: Maximum concentration; AUC: Area under the curve; ↑: Increase; ↓: Decrease; ↔: No significant change.

Interactions with Other Medications

The potential for drug-drug interactions with this compound extends to non-antiretroviral medications, primarily through mechanisms involving P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) transporters.

Strong inducers of P-gp can significantly decrease the absorption and plasma concentration of this compound, which may lead to a reduction in therapeutic effect. taferoem.innih.gov Such inducers include certain anticonvulsants (e.g., carbamazepine (B1668303), oxcarbazepine, phenobarbital, phenytoin), antimycobacterials (e.g., rifampin, rifabutin, rifapentine), and the herbal product St. John's wort. taferoem.innih.gov For example, co-administration of TAF with carbamazepine resulted in an approximate 55% decrease in TAF's systemic exposure (AUC) and a 57% decrease in its maximum concentration (Cmax). drugs.com Similarly, co-administration with the potent inducer rifampin decreased the plasma AUC of TAF by 55%. aidsetc.org Due to these interactions, concomitant use of TAF with strong P-gp inducers is generally not recommended. taferoem.innih.gov

Conversely, medications that inhibit P-gp and BCRP are expected to increase the absorption and plasma concentration of TAF. taferoem.in